4-methanesulfonyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole
Description
The exact mass of the compound this compound is 404.09768286 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-methylsulfonyl-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-27(23,24)15-4-2-3-14-17(15)21-18(26-14)22-9-5-13(6-10-22)12-25-16-11-19-7-8-20-16/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIGDVNMLXNBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)COC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methanesulfonyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of a piperidine ring and a pyrazinyl moiety contributes to its pharmacological profile. The methanesulfonyl group enhances the compound's solubility and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including those with similar structures to our compound. For instance, heteroarylated benzothiazoles have shown moderate antibacterial activity against various pathogens.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 2j | 0.23–0.94 | E. coli |
| 2d | 0.06–0.47 | C. albicans |
The above table illustrates the minimum inhibitory concentrations (MIC) of certain derivatives, indicating that modifications to the benzothiazole structure can significantly influence antimicrobial efficacy .
Anticancer Potential
Benzothiazole derivatives are also being evaluated for anticancer activity. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines.
A study focused on pyrazolo[4,3-c]quinoline derivatives revealed significant inhibition of nitric oxide production in LPS-induced RAW 264.7 cells, suggesting potential anti-inflammatory and anticancer properties .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. For example, compounds with similar structural features have been shown to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses and tumor progression .
Study on Antibacterial Efficacy
In a comparative study, several pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. One particular derivative exhibited fourfold potency compared to gentamicin against Shigella flexneri, demonstrating the potential of benzothiazole derivatives as effective antibacterial agents .
Evaluation of Antifungal Activity
Another case study assessed the antifungal activity of related compounds against Candida albicans. The results indicated that certain modifications to the benzothiazole structure led to enhanced antifungal potency, with some compounds achieving MIC values comparable to established antifungal drugs like amphotericin B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
